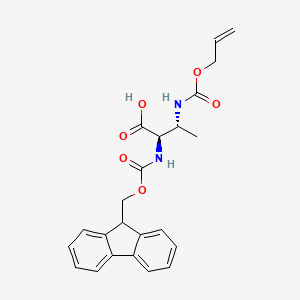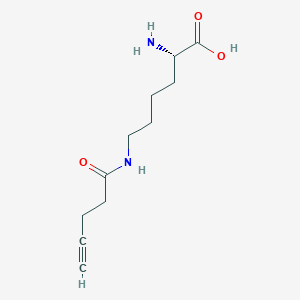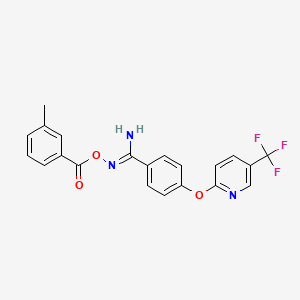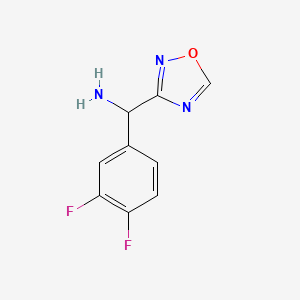![molecular formula C11H16N2O2 B6352299 Methyl 3-{[(pyridin-3-yl)methyl]amino}butanoate CAS No. 33611-50-6](/img/structure/B6352299.png)
Methyl 3-{[(pyridin-3-yl)methyl]amino}butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[(pyridin-3-yl)methyl]amino}butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring attached to a butanoate ester through a methylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(pyridin-3-yl)methyl]amino}butanoate typically involves the reaction of pyridine-3-methanol with methyl 3-aminobutanoate under appropriate conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired ester linkage.
-
Step 1: Formation of Pyridine-3-methanol
- Pyridine-3-carboxaldehyde is reduced to pyridine-3-methanol using a reducing agent such as sodium borohydride.
- Reaction conditions: Room temperature, methanol as solvent.
-
Step 2: Esterification
- Pyridine-3-methanol is reacted with methyl 3-aminobutanoate in the presence of a catalyst such as hydrochloric acid.
- Reaction conditions: Reflux, ethanol as solvent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(pyridin-3-yl)methyl]amino}butanoate undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids.
- Reagents: Potassium permanganate, chromium trioxide.
- Conditions: Acidic or basic medium.
-
Reduction: : The ester group can be reduced to an alcohol.
- Reagents: Lithium aluminum hydride, sodium borohydride.
- Conditions: Anhydrous conditions, inert atmosphere.
-
Substitution: : The pyridine ring can undergo electrophilic substitution reactions.
- Reagents: Halogens, nitrating agents.
- Conditions: Varies depending on the substituent.
Major Products
Oxidation: Formation of 3-{[(pyridin-3-yl)methyl]amino}butanoic acid.
Reduction: Formation of 3-{[(pyridin-3-yl)methyl]amino}butanol.
Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
Methyl 3-{[(pyridin-3-yl)methyl]amino}butanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of pyridine-containing compounds with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-{[(pyridin-3-yl)methyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which contribute to its biological activity. The ester group can undergo hydrolysis to release the active amine, which can further interact with biological targets.
Comparison with Similar Compounds
Methyl 3-{[(pyridin-3-yl)methyl]amino}butanoate can be compared with other similar compounds, such as:
Methyl 3-{[(pyridin-2-yl)methyl]amino}butanoate: Similar structure but with the pyridine ring attached at the 2-position.
Methyl 3-{[(pyridin-4-yl)methyl]amino}butanoate: Similar structure but with the pyridine ring attached at the 4-position.
Ethyl 3-{[(pyridin-3-yl)methyl]amino}butanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
The unique positioning of the pyridine ring at the 3-position in this compound can influence its reactivity and interaction with biological targets, making it distinct from its analogues.
Properties
IUPAC Name |
methyl 3-(pyridin-3-ylmethylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(6-11(14)15-2)13-8-10-4-3-5-12-7-10/h3-5,7,9,13H,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDOCTQYQYECEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6352252.png)
![Methyl 3-[(2-ethoxyethyl)amino]butanoate](/img/structure/B6352257.png)


![tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate](/img/structure/B6352279.png)
![Methyl 3-[(3-methoxypropyl)amino]butanoate](/img/structure/B6352294.png)
![Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate](/img/structure/B6352297.png)
![Methyl 3-[(oxolan-2-ylmethyl)amino]butanoate](/img/structure/B6352311.png)
![Methyl 3-[(pyridin-2-ylmethyl)amino]butanoate](/img/structure/B6352313.png)
